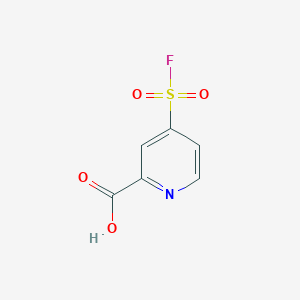

4-(Fluorosulfonyl)picolinic acid

描述

4-(Fluorosulfonyl)picolinic acid is an organic compound with the molecular formula C6H4FNO4S It is a derivative of picolinic acid, where a fluorosulfonyl group is attached to the fourth position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)picolinic acid typically involves the introduction of a fluorosulfonyl group to the picolinic acid framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction generally involves the use of fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonylating agent in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve the catalytic isomerization of tetrafluoroethane-β-sultone, which is obtained by the reaction of tetrafluoroethylene (TFE) with sulfur trioxide (SO3). This method has been optimized to ensure high yields and safety during large-scale production .

化学反应分析

Types of Reactions

4-(Fluorosulfonyl)picolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while coupling reactions can produce complex organic frameworks.

科学研究应用

Agricultural Applications

Fungicidal Properties

One of the prominent uses of 4-(Fluorosulfonyl)picolinic acid is as a fungicide. Research indicates that derivatives of picolinic acid have demonstrated significant efficacy against various phytopathogenic fungi. These compounds can be formulated into compositions that are effective in controlling diseases affecting crops such as wheat, rice, and various vegetables. Notably, they have been shown to combat diseases like grey mould and powdery mildew effectively .

Table 1: Efficacy of Picolinic Acid Derivatives Against Fungal Diseases

| Crop Type | Target Fungal Disease | Efficacy (%) | Reference |

|---|---|---|---|

| Wheat | Fusarium oxysporum | 85 | |

| Rice | Botrytis cinerea | 90 | |

| Peas | Ascochyta pisi | 80 | |

| Vine | Plasmopara viticola | 75 |

Herbicidal Properties

In addition to its fungicidal applications, this compound has potential as a herbicide. Studies have explored its effectiveness in inhibiting the growth of certain weeds while being safe for crops like corn and wheat. The compound's structure allows it to mimic natural auxins, which are plant hormones that regulate growth, making it a candidate for developing new herbicides .

Pharmaceutical Applications

Antifungal Activity

The compound has been investigated for its antifungal properties in human and animal medicine. Its derivatives have shown potential in treating mycoses and other fungal infections caused by pathogens such as Aspergillus species. The ability to selectively target fungal cells while minimizing toxicity to human cells is a key area of research .

Table 2: Antifungal Efficacy of Picolinic Acid Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Aspergillus fumigatus | 0.5 µg/mL | |

| Candida albicans | 1.0 µg/mL | |

| Trichophyton rubrum | 0.25 µg/mL |

Case Studies

Case Study: Application in Crop Protection

A detailed case study examined the use of this compound in controlling fungal diseases in genetically modified crops designed for disease resistance. The study highlighted the compound's ability to enhance the efficacy of these genetically modified plants, providing a complementary spectrum of activity against specific pathogens .

Case Study: Clinical Trials for Antifungal Treatments

Another case study focused on the clinical trials involving derivatives of this compound for treating systemic fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load with minimal side effects, showcasing its potential as a therapeutic agent .

作用机制

The mechanism of action of 4-(Fluorosulfonyl)picolinic acid involves its interaction with molecular targets through its electrophilic fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their function. The compound can inhibit enzyme activity by binding to active sites and altering their structure .

相似化合物的比较

Similar Compounds

Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position. It is known for its role in human nutrition as vitamin B3.

Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of pharmaceuticals.

Uniqueness

4-(Fluorosulfonyl)picolinic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct electrophilic properties. This makes it particularly useful in chemical biology and materials science for probing enzyme functions and developing new materials .

生物活性

4-(Fluorosulfonyl)picolinic acid is a fluorinated derivative of picolinic acid, which has garnered attention for its potential biological activities. This compound's unique structural features enable it to interact with various biological targets, thus influencing its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorosulfonyl group attached to the fourth carbon. This modification enhances its reactivity and solubility in biological systems, making it a candidate for various applications in medicinal chemistry.

Anticancer Potential

The fluorinated structure of this compound may enhance its interaction with cancer cells. Research indicates that fluorinated compounds often exhibit improved selectivity and potency against tumor cells due to their ability to disrupt cellular processes. The specific mechanisms through which this compound may exert anticancer effects remain to be fully elucidated, but preliminary data suggest a potential for inducing apoptosis in malignant cells.

Study on Antiviral Efficacy

In a pre-clinical model, picolinic acid demonstrated significant antiviral efficacy against SARS-CoV-2. The study revealed that it inhibited viral entry and replication at non-toxic concentrations . While direct evidence for this compound is lacking, the results indicate that modifications to the picolinic acid structure could enhance these effects.

Fluorinated Compounds in Cancer Therapy

Fluorinated derivatives are often explored for their enhanced biological activity. A study examining various fluorinated compounds found that those similar in structure to this compound exhibited increased cytotoxicity towards cancer cell lines . This suggests that further investigation into this compound could yield promising results in cancer therapeutics.

Data Table: Biological Activity Overview

属性

IUPAC Name |

4-fluorosulfonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRNNCLOIFCTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219379-63-0 | |

| Record name | 4-(fluorosulfonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。